4,4'-Thiobis[5-tert-butyl-m-cresol] 4,4'-Thiobis[5-tert-butyl-m-cresol]
Brand Name: Vulcanchem
CAS No.: 3818-54-0
VCID: VC18401265
InChI: InChI=1S/C22H30O2S/c1-13-9-15(23)11-17(21(3,4)5)19(13)25-20-14(2)10-16(24)12-18(20)22(6,7)8/h9-12,23-24H,1-8H3
SMILES:
Molecular Formula: C22H30O2S
Molecular Weight: 358.5 g/mol

4,4'-Thiobis[5-tert-butyl-m-cresol]

CAS No.: 3818-54-0

Cat. No.: VC18401265

Molecular Formula: C22H30O2S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Thiobis[5-tert-butyl-m-cresol] - 3818-54-0

Specification

CAS No. 3818-54-0
Molecular Formula C22H30O2S
Molecular Weight 358.5 g/mol
IUPAC Name 3-tert-butyl-4-(2-tert-butyl-4-hydroxy-6-methylphenyl)sulfanyl-5-methylphenol
Standard InChI InChI=1S/C22H30O2S/c1-13-9-15(23)11-17(21(3,4)5)19(13)25-20-14(2)10-16(24)12-18(20)22(6,7)8/h9-12,23-24H,1-8H3
Standard InChI Key MHIIENSHBMGNJE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1SC2=C(C=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

4,4'-Thiobis(6-tert-butyl-m-cresol) belongs to the class of hindered phenolic antioxidants, characterized by two tert-butyl groups adjacent to hydroxyl moieties on a diphenyl sulfide backbone. The tert-butyl substituents sterically hinder oxidative degradation, enhancing thermal stability . Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC22H30O2S\text{C}_{22}\text{H}_{30}\text{O}_{2}\text{S}
Molecular Weight358.537 g/mol
Melting Point160–165°C
Boiling Point475.6±45.0°C
Density1.1±0.1 g/cm³
Flash Point230.7±27.4°C

The compound’s solubility profile favors non-polar solvents, with limited solubility in water, making it ideal for hydrophobic polymer matrices like polypropylene and ABS .

Synthesis and Industrial Production

Traditional Synthesis Route

Historically, 4,4'-Thiobis(6-tert-butyl-m-cresol) was synthesized via condensation of 2-tert-butyl-5-methylphenol with sulfur dichloride (SCl2\text{SCl}_2) . The reaction proceeds as:

22-tert-butyl-5-methylphenol+SCl24,4’-Thiobis(6-tert-butyl-m-cresol)+2HCl2 \, \text{2-tert-butyl-5-methylphenol} + \text{SCl}_2 \rightarrow \text{4,4'-Thiobis(6-tert-butyl-m-cresol)} + 2 \, \text{HCl}

Advanced Synthetic Methodologies

A patent-pending innovation (CN113200893A) eliminates chlorine-based reagents, instead utilizing silver iodide (AgI\text{AgI}), iodine (I2\text{I}_2), and a copper (Cu\text{Cu}) catalyst in a non-organic solvent . Key steps include:

  • Light-Protected Reaction: 2-tert-butyl-5-methylphenol reacts with AgI\text{AgI} and I2\text{I}_2 at 50–120°C for 1–24 hours.

  • Filtration and Washing: The product is filtered, washed, and dried to isolate the organic phase.

  • Catalytic Coupling: Thiourea and a base (e.g., triethylamine or Na2CO3\text{Na}_2\text{CO}_3) are added with Cu\text{Cu} to facilitate sulfide bond formation .

Advantages Over Traditional Methods:

  • Avoids SCl2\text{SCl}_2 and HCl emissions.

  • Recovers AgI\text{AgI} and Cu\text{Cu} catalysts for reuse.

  • Yields high-purity product (≥98%) suitable for food-contact applications .

Applications in Polymer Science

Antioxidant Mechanisms

The compound scavenges free radicals via hydrogen donation from its phenolic hydroxyl groups, terminating autoxidation chains in polymers. Synergistic effects with carbon black and octadecanol enhance UV stability in polypropylene and polystyrene .

Industrial Use Cases

  • Polypropylene Stabilization: Reduces thermal degradation during processing (180–220°C).

  • ABS and Polystyrene: Prevents yellowing and embrittlement in automotive and packaging materials.

  • Food-Contact Plastics: Approved in the EU and US for use in food containers due to low toxicity .

Toxicological Profile

Acute and Chronic Toxicity

Studies in Fischer rats and B6C3F1 mice revealed dose-dependent toxicity:

SpeciesRouteKey FindingsSource
RatsOralHepatotoxicity at ≥500 mg/kg/day
MiceDermal20% absorption; 70% residual on skin
RatsDermal<2% absorption; minimal systemic exposure

Chronic exposure in rats (2-year feed study) showed hepatocellular adenomas at 12,000 ppm, classifying the compound as a potential carcinogen .

Mutagenicity and Genotoxicity

  • Bacterial Reverse Mutation Assay: Negative in Salmonella typhimurium strains .

  • Mammalian Cell Cytogenetics: No clastogenic effects in Chinese hamster ovary cells .

Regulatory Status and Compliance

  • FDA: Approved under 21 CFR 178.2010 for food-contact polymers.

  • REACH: Registered with mandatory hazard communication for industrial users .

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